3-chloro-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-4-methoxybenzenesulfonamide

Description

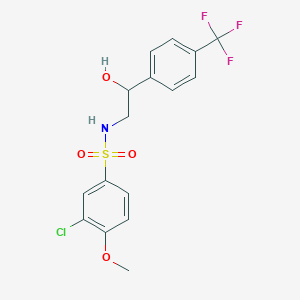

This compound is a benzenesulfonamide derivative featuring a trifluoromethyl group at the para position of the phenyl ring, a chlorine atom at the meta position, and a methoxy group at the para position relative to the sulfonamide nitrogen. The N-substituent includes a hydroxyethyl group attached to a 4-(trifluoromethyl)phenyl moiety.

Properties

IUPAC Name |

3-chloro-N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]-4-methoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClF3NO4S/c1-25-15-7-6-12(8-13(15)17)26(23,24)21-9-14(22)10-2-4-11(5-3-10)16(18,19)20/h2-8,14,21-22H,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWLFYLPAQLNMOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CC=C(C=C2)C(F)(F)F)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClF3NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-chloro-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-4-methoxybenzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory treatments. This article reviews the compound's biological activity, synthesizing findings from diverse research studies.

Chemical Structure and Properties

The compound features a complex structure that includes a chloro group, a hydroxy group, and a trifluoromethyl-substituted phenyl group. Its molecular formula is C16H18ClF3N2O3S, with a molecular weight of approximately 404.84 g/mol. The presence of the sulfonamide group is significant for its pharmacological properties.

Research indicates that compounds similar to this compound exhibit their biological effects primarily through the inhibition of specific enzymes and pathways involved in cell proliferation and inflammation.

- Tubulin Polymerization Inhibition : Like other sulfonamides, this compound may interfere with tubulin polymerization, leading to cell cycle arrest in the G2/M phase. This mechanism is crucial in cancer therapy as it prevents cancer cells from dividing and proliferating .

- Anti-inflammatory Activity : The compound has shown potential in modulating inflammatory responses, possibly by inhibiting pro-inflammatory cytokines and pathways such as NF-kB .

Biological Activity Data

The following table summarizes key biological activities observed in studies involving this compound or its analogs:

Case Studies

- Anticancer Studies : In a study examining the effects of sulfonamide derivatives on cancer cell lines, this compound demonstrated significant cytotoxicity against A549 lung cancer cells, with an IC50 value indicating potent activity. The study utilized MTT assays to assess cell viability post-treatment .

- Inflammation Models : Another study focused on the anti-inflammatory properties of related compounds, revealing that they could significantly reduce TNF-alpha levels in LPS-stimulated models, suggesting potential therapeutic applications in inflammatory diseases .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Pharmacokinetics and Bioactivity

The following table summarizes key structural and functional differences between the target compound and analogs from the provided evidence:

Key Observations:

- Hydroxyethyl vs. Heterocyclic Substituents : The hydroxyethyl group in the target compound likely improves aqueous solubility compared to the lipophilic furan/thiophene substituents in , which may hinder absorption.

- Chlorine Positioning : The meta-chloro substitution in the target contrasts with para-chloro in , which may alter steric interactions in enzyme active sites.

Receptor Selectivity and Species-Specific Efficacy

Evidence from β₃-adrenoceptor (β₃-AR) agonist studies highlights challenges in translating animal model efficacy to humans due to pharmacological differences between rat and human receptors. However, species-specific receptor divergence (as noted in ) could limit its therapeutic utility unless optimized for human β₃-AR efficacy.

Research Findings and Limitations

- Bioactivity Gaps: No direct bioactivity data for the target compound is provided in the evidence. Comparisons rely on structural analogies and general sulfonamide pharmacology.

- Contradictions: Evidence emphasizes that even minor structural changes (e.g., CF₃ vs. Cl) can drastically alter receptor efficacy across species, complicating predictions for the target compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.